1-Cyclohexyl-naphthalene, picrate is a chemical compound with the molecular formula and a molecular weight of 437.41 g/mol. It is classified as a picrate, which is a derivative of picric acid, and features a cyclohexyl group attached to a naphthalene ring. This compound is significant in various chemical applications due to its unique structure and properties.
1-Cyclohexyl-naphthalene, picrate can be sourced from chemical suppliers and databases that catalog organic compounds. It falls under the category of organic compounds, specifically aromatic compounds due to the presence of the naphthalene structure. Its classification as a picrate indicates it contains the highly reactive picric acid moiety, which can participate in various chemical reactions.
The synthesis of 1-Cyclohexyl-naphthalene, picrate typically involves the reaction of cyclohexyl-substituted naphthalenes with picric acid. While specific synthetic routes for this exact compound are not extensively documented, general methods for synthesizing similar picrates include:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Common solvents include dichloromethane or acetone, which help in dissolving reactants and facilitating the reaction.
The molecular structure of 1-Cyclohexyl-naphthalene, picrate can be described as follows:
InChI=1S/C22H19N3O7/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7,9-12H,1-3,8H2;1-2,10HOPFBZZSIXNIOPS-UHFFFAOYSA-N1-Cyclohexyl-naphthalene, picrate can participate in several chemical reactions typical of aromatic compounds:
The reactivity of this compound is influenced by both its aromatic nature and the presence of functional groups from the picric acid component. Reaction conditions such as temperature and solvent can significantly affect the outcome of these reactions.
The mechanism by which 1-Cyclohexyl-naphthalene, picrate exerts its chemical effects typically involves:
Relevant data on specific mechanisms may require further experimental studies to elucidate precise pathways.
The physical properties of 1-Cyclohexyl-naphthalene, picrate include:
Chemical properties include:
Relevant data such as melting point or boiling point are not widely reported but are critical for practical applications.
1-Cyclohexyl-naphthalene, picrate has several scientific uses:
The compound's reactivity and structural characteristics make it valuable for various applications in organic chemistry research and development. Further exploration into its properties could expand its use in industrial applications or pharmaceuticals.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9